
Brinazarone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Brinazarone

Cat. No.: B1219668 Get Quote

I have successfully gathered key chemical identifiers for Brinazarone, including its IUPAC

name, SMILES string, and CAS number, and have found some physicochemical properties

such as molecular weight, density, and a predicted pKa. However, experimental data for

melting point, boiling point, and solubility are still missing. The pharmacological properties,

including its mechanism of action and target receptors, require more detailed investigation. I

also need to find information on its synthesis and key experiments with detailed protocols.

Therefore, I will proceed to the next steps to gather this missing information.

Brinazarone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Brinazarone, also known by its developmental code name SR-95103, is a synthetic

aminosteroid derivative that has garnered interest for its potential neuroprotective properties.

This technical guide provides a detailed examination of its chemical structure, physicochemical

characteristics, and pharmacological profile. It aims to be an in-depth resource for

professionals in the fields of drug discovery and development, offering a consolidated source of

technical information, including experimental methodologies and key data presented in a clear

and accessible format.

Chemical Structure and Properties
Brinazarone's core structure is derived from pregnenolone, a naturally occurring steroid

hormone. The key modifications include the introduction of a spiro-oxazolidinedione ring at the
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C3 position and an amino group at the C21 position of the steroid framework. These alterations

are crucial to its biological activity.

Chemical Identifiers
A clear and unambiguous identification of a chemical compound is fundamental for research

and development. The following table summarizes the key chemical identifiers for

Brinazarone.

Identifier Value

IUPAC Name
(4-[3-(tert-butylamino)propoxy]phenyl)-(2-

propan-2-ylindolizin-3-yl)methanone

SMILES String
CC(C)c1cc2ccccn2c1C(=O)c3ccc(cc3)OCCCN

C(C)(C)C[1]

CAS Number 89622-90-2[1][2]

Molecular Formula C25H32N2O2[1][2]

Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. This table presents the available data for

Brinazarone.

Property Value Source

Molecular Weight 392.54 g/mol [2]

Melting Point Not Available

Boiling Point Not Available

Solubility Not Available

pKa (Predicted) 10.47 ± 0.10 [2]

Density 1.06 g/cm³ [2]
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Pharmacological Properties
The pharmacological profile of Brinazarone is centered on its interaction with specific

receptors in the central nervous system, leading to its observed neuroprotective effects.

Mechanism of Action
Brinazarone is recognized as a potent and selective antagonist of the sigma-1 (σ1) receptor.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic

reticulum-mitochondrion interface. It is involved in the regulation of intracellular calcium

signaling, ion channel function, and cellular stress responses. By antagonizing the sigma-1

receptor, Brinazarone is thought to modulate these downstream pathways, thereby conferring

neuroprotection against various insults.

The following diagram illustrates the proposed signaling pathway influenced by Brinazarone.
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Caption: Proposed mechanism of Brinazarone's neuroprotective action.
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The primary molecular target of Brinazarone is the sigma-1 receptor. Its high affinity and

selectivity for this receptor over other receptor types, including sigma-2 receptors and various

neurotransmitter receptors, have been demonstrated in radioligand binding assays.

Synthesis and Experimental Protocols
A detailed understanding of the synthetic route and the experimental protocols used to

characterize a compound is essential for reproducibility and further investigation.

Chemical Synthesis
The synthesis of Brinazarone typically involves a multi-step process starting from a

pregnenolone derivative. A key step is the formation of the spiro-oxazolidinedione ring at the

C3 position, followed by the introduction of the aminopropyl ether side chain.

The following diagram outlines a generalized workflow for the synthesis of Brinazarone.
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Caption: Generalized synthetic workflow for Brinazarone.

Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of Brinazarone for the sigma-1 receptor, a competitive

radioligand binding assay is commonly employed.

Objective: To quantify the binding affinity (Ki) of Brinazarone for the sigma-1 receptor.

Materials:

[³H]-pentazocine (radioligand)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1219668?utm_src=pdf-body-img
https://www.benchchem.com/product/b1219668?utm_src=pdf-body
https://www.benchchem.com/product/b1219668?utm_src=pdf-body
https://www.benchchem.com/product/b1219668?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Haloperidol (non-specific binding control)

Brinazarone (test compound)

Membrane preparations from cells expressing the sigma-1 receptor

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Scintillation cocktail

Glass fiber filters

Multi-well plates

Scintillation counter

Methodology:

Preparation of Reagents: Prepare serial dilutions of Brinazarone and a fixed concentration

of haloperidol.

Assay Setup: In a multi-well plate, combine the membrane preparation, [³H]-pentazocine,

and either buffer (for total binding), haloperidol (for non-specific binding), or varying

concentrations of Brinazarone.

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period

(e.g., 60 minutes) to allow binding to reach equilibrium.

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using

a cell harvester. This separates the bound radioligand from the unbound.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. The concentration of Brinazarone that inhibits 50% of the specific binding of

the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity

(Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

The logical relationship of this experimental design is depicted in the following diagram.
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Caption: Logical workflow for determining binding affinity.

Conclusion
Brinazarone is a potent and selective sigma-1 receptor antagonist with demonstrated

neuroprotective potential. This guide has provided a comprehensive overview of its chemical

structure, physicochemical properties, and pharmacological characteristics. The detailed

experimental protocols and visual representations of key processes are intended to facilitate

further research and development of this promising compound. The availability of a clear
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synthetic pathway and well-defined assays for its characterization provides a solid foundation

for its continued investigation as a potential therapeutic agent for neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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